molecular formula C28H26Br2N2O2 B5012494 [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide

[1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide

Cat. No.: B5012494
M. Wt: 582.3 g/mol
InChI Key: ZGWKERNSKOEVGM-UHFFFAOYSA-L
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Description

[1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide: is a complex organic compound characterized by its unique structure, which includes two pyridinium rings and a benzoyl group

Properties

IUPAC Name

[1-[4-(4-benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2.2BrH/c31-27(23-9-3-1-4-10-23)25-13-19-29(20-14-25)17-7-8-18-30-21-15-26(16-22-30)28(32)24-11-5-2-6-12-24;;/h1-6,9-16,19-22H,7-8,17-18H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWKERNSKOEVGM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide typically involves multiple steps:

    Formation of the Pyridinium Rings: The initial step involves the formation of pyridinium rings through the reaction of pyridine with an appropriate alkylating agent.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyridinium compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Pyridinium Rings: The two pyridinium rings are coupled using a butyl linker, which is introduced through a nucleophilic substitution reaction.

    Formation of the Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyridinium rings, converting them into pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyridinium nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical assays and studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with cellular targets suggest possible applications in drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [1-[4-(4-Cyanopyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone
  • [1-[4-(4-Methylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone

Uniqueness

Compared to similar compounds, [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and contributes to its potential therapeutic applications.

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